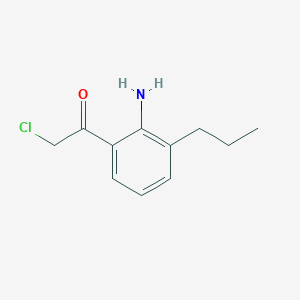

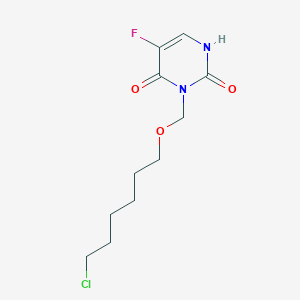

Tert-butyl 3-fluoro-4-nitrobenzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the use of tert-butyl groups as protective groups due to their steric bulk and ease of removal. For example, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) involves lithiation followed by reaction with 2-methyl-2-nitrosopropane and oxidation with Ag2O . Similarly, tert-butyl nitrite is used as a nitrosation reagent and an oxidant in the synthesis of 2-aminobenzophenones . These methods could potentially be adapted for the synthesis of tert-butyl 3-fluoro-4-nitrobenzoate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be complex, as seen in the X-ray analysis of the triradical compound with large dihedral angles between the N-O bonds and the benzene ring plane . The tert-butyl group's steric bulk can influence the overall molecular conformation and reactivity.

Chemical Reactions Analysis

Tert-butyl groups are often involved in various chemical reactions. For instance, tert-butyl nitrite mediated synthesis involves multiple sp2 C-H bond functionalizations . The reactivity of the tert-butyl group in tert-butyl 3-fluoro-4-nitrobenzoate would likely be influenced by the electron-withdrawing effects of the nitro and fluoro substituents, which could affect its participation in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can vary widely. For example, poly(arylene ether ketone)s containing pendant tertiary butyl groups exhibit specific thermal and mechanical properties . The presence of tert-butyl groups can also affect the solubility and stability of compounds, as seen in the synthesis of aromatic polyimides . The tert-butyl group in tert-butyl 3-fluoro-4-nitrobenzoate would contribute to its physical properties, such as melting point and solubility, and its chemical properties, such as reactivity and stability.

Relevant Case Studies

While there are no direct case studies on tert-butyl 3-fluoro-4-nitrobenzoate, the papers provide examples of tert-butyl compounds used in various applications. For instance, tert-butyl nitrite is used as a synthon in the synthesis of complex heterocycles , and the photolysis of o-nitro-tert-butylbenzenes leads to specific photoproducts . These studies highlight the versatility of tert-butyl compounds in synthetic chemistry, which could be relevant for the application of tert-butyl 3-fluoro-4-nitrobenzoate in research and industry.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Structure Analysis

Tert-butyl 3-fluoro-4-nitrobenzoate has been explored in various chemical synthesis processes. For instance, its interaction with tert-butylamine and subsequent oxidation has been used to produce functionalized perfluorinated phenyl tert-butyl nitroxides. These compounds have been analyzed for their molecular and crystal structures using single crystal X-ray diffraction and confirmed by ESR data (Tretyakov et al., 2019). Additionally, tert-butyl 3-fluoro-4-nitrobenzoate derivatives have been synthesized and characterized using various spectroscopic techniques, contributing valuable insights into structural and conformational properties of these compounds (Gholivand et al., 2009).

Radiochemistry and Tumor Hypoxia Detection

In the field of radiochemistry, tert-butyl 3-fluoro-4-nitrobenzoate derivatives have been synthesized for potential applications in detecting tumor hypoxia. The synthesis involved coupling nitroimidazole with silyldinaphtyl or silylphenyldi-tert-butyl groups, leading to the production of compounds suitable for in vivo assessments (Joyard et al., 2013).

Supramolecular Chemistry and Self-Assembly

In supramolecular chemistry, tert-butyl 3-fluoro-4-nitrobenzoate has been used to create nanoscale particles capable of recognizing metal cations and dicarboxylic acids. These particles can form cascade or commutative three-component supramolecular systems, offering significant potential for the development of new materials (Yushkova et al., 2012).

Solid-Phase Synthesis

In the domain of solid-phase synthesis, tert-butyl 3-fluoro-4-nitrobenzoate has been utilized in the production of various derivatives. For example, its reaction with carbon nucleophiles has led to the synthesis of substituted 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles, demonstrating the versatility of this compound in organic synthesis (Stephensen & Zaragoza, 1999).

Biological Evaluation

Tert-butyl 3-fluoro-4-nitrobenzoate derivatives have also been evaluated for their biological activities. For instance, a specific derivative was synthesized and screened for its in vitro antibacterial and anthelmintic activity, revealing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Electrochemical Applications

The electrochemical properties of tert-butyl 3-fluoro-4-nitrobenzoate derivatives have been studied, particularly focusing on the nitrobenzoyl group's behavior as a protecting group for hydroxyl functionalities. This research has contributed to understanding the electrochemical behavior of various nitrobenzoate isomers (Jorge & Stradiotto, 1996).

Safety And Hazards

While the specific safety and hazards information for Tert-butyl 3-fluoro-4-nitrobenzoate is not available, general safety measures for handling similar compounds include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools . It’s also recommended to avoid dust formation and contact with skin and eyes .

Propiedades

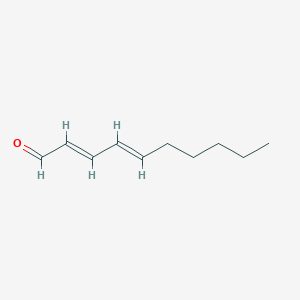

IUPAC Name |

tert-butyl 3-fluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)7-4-5-9(13(15)16)8(12)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQXHHIIMBWMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440043 | |

| Record name | TERT-BUTYL 3-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-fluoro-4-nitrobenzoate | |

CAS RN |

157665-52-6 | |

| Record name | TERT-BUTYL 3-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-fluoro-4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate](/img/structure/B140248.png)